molecular formula C10H13ClN2O2 B1528037 6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride CAS No. 916211-08-0

6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride

Cat. No. B1528037
CAS RN: 916211-08-0
M. Wt: 228.67 g/mol
InChI Key: CGCXCHFJTSWQLA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride (AMMBOH) is an organic compound belonging to the class of oxazinones. It is a white crystalline solid with a molecular weight of 282.68 g/mol. AMMBOH has been extensively studied for its potential use in various scientific and medical applications. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant effects.

Scientific Research Applications

Asymmetric Synthesis of Chiral Molecules

This compound is used in the asymmetric synthesis of chiral molecules. Chiral dihydrobenzoxazinones, which are important motifs in biologically active molecules, can be prepared through Rh-catalyzed hydrogenation of prochiral esters . This method yields products with high enantiomeric purity, which is crucial for the pharmaceutical industry.

Development of Bioactive Compounds

The benzoxazinone core is a common feature in many bioactive compounds. The compound can serve as a precursor in the synthesis of molecules with potential therapeutic effects. It’s particularly relevant in the design of novel antibacterial and anti-inflammatory agents .

Pharmaceutical Research

Finally, this compound is valuable in pharmaceutical research for the development of fluoroquinolone antibiotics . These antibiotics are critical in treating a variety of bacterial infections .

properties

IUPAC Name

6-(aminomethyl)-4-methyl-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-12-8-4-7(5-11)2-3-9(8)14-6-10(12)13;/h2-4H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCXCHFJTSWQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745132
Record name 6-(Aminomethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride

CAS RN

916211-08-0
Record name 6-(Aminomethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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